REACTION_CXSMILES
|
[K+].Br[C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O-:7])=[O:6].[I:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>COCCOCCOC.O>[I:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:3]2[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5]([OH:7])=[O:6])=[CH:15][CH:14]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
47.8 g
|
Type
|
reactant
|
Smiles
|
[K+].BrC1=C(C(=O)[O-])C=CC=C1
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
cupric acetate
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
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30 min
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum at 50° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Recrystallization from EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)NC1=C(C(=O)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |